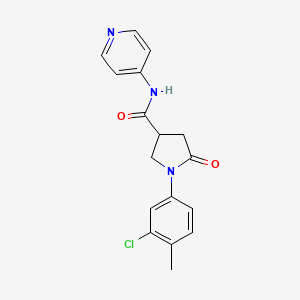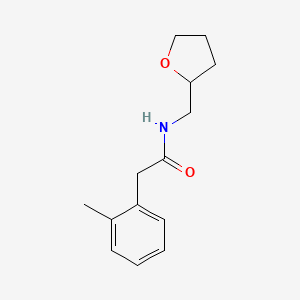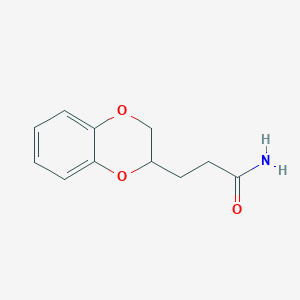
3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile, also known as BDDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDDA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, fungal cells, and bacterial cells. It has also been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. In vivo studies have shown that this compound exhibits low toxicity and high bioavailability, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile in lab experiments is its ability to exhibit anticancer, antifungal, and antibacterial activities. It has also been found to exhibit low toxicity and high bioavailability, making it a promising candidate for drug development. One of the main limitations of using this compound in lab experiments is its relatively high cost and low availability. The synthesis of this compound is a complex and time-consuming process, which makes it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are several future directions for the study of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile. One direction is the further exploration of its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases. Another direction is the synthesis of this compound derivatives with improved properties, such as increased potency and selectivity. The development of new synthetic methods for this compound could also lead to the production of the compound at a lower cost and higher yield. Finally, the study of this compound in organic electronics could lead to the development of new materials with improved performance for use in OLEDs and other electronic devices.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. This compound has shown promising results in various studies, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, Heck reaction, and Sonogashira coupling. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction between 6-bromo-1,3-benzodioxole-5-boronic acid and 3-fluoro-4-iodoaniline in the presence of a palladium catalyst and a base. The reaction yields this compound, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, this compound has been used as a building block for the synthesis of organic semiconductors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
(Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-14-7-16-15(20-9-21-16)6-11(14)4-12(8-19)10-2-1-3-13(18)5-10/h1-7H,9H2/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOZOXACZYUPLZ-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC(=CC=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C3=CC(=CC=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-4-carbonitrile](/img/structure/B5428413.png)
![ethyl 4-({[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate](/img/structure/B5428420.png)
![6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]nicotinonitrile](/img/structure/B5428425.png)
![3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5428429.png)
![N'-[4-(3-chloropyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5428433.png)
![methyl 5-[4-(acetyloxy)phenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5428451.png)
![2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-N,N-dimethylethanesulfonamide](/img/structure/B5428458.png)

![ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate](/img/structure/B5428465.png)


![rel-(1S,3R)-3-amino-N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5428480.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5428484.png)
